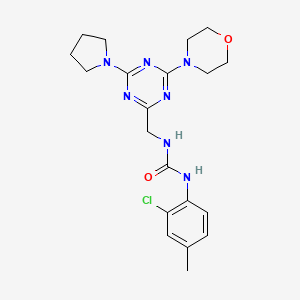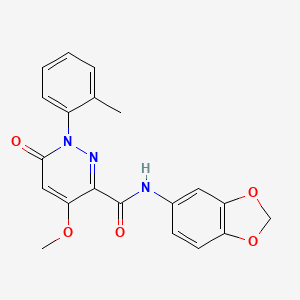![molecular formula C8H8N2O4 B2868602 1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione CAS No. 238753-38-3](/img/structure/B2868602.png)
1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. These compounds are known for their diverse chemical properties and significant biological activities, making them of great interest in various fields of scientific research.
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrimido[4,5-d]pyrimidines, have been reported to inhibit phosphodiesterase, dihydrofolate reductase, raf kinase, and p38 protein kinase . These targets play crucial roles in various biological processes, including cell proliferation, inflammation, and immune response.
Mode of Action
Based on the structural similarity to pyrimido[4,5-d]pyrimidines, it can be hypothesized that this compound may interact with its targets by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
Similar compounds have been reported to affect pathways related to cell proliferation, inflammation, and immune response .
Result of Action
Similar compounds have been reported to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione can be achieved through several methods. One common approach involves the rhodium (II)-catalyzed reactions of cyclic diazo compounds derived from barbituric acid with arylacetylenes and styrenes . This method provides a rapid and efficient route to the preparation of various furo[2,3-d]pyrimidine derivatives.
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step reactions with high yields. The ceric ammonium nitrate-mediated cyclization reactions of N,N’-dimethylbarbituric acid with olefins and three-component reactions of N,N’-dimethylbarbituric acid with benzaldehydes and isocyanides are commonly used .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include ceric ammonium nitrate, rhodium (II) catalysts, and various organic solvents such as DMF (dimethylformamide). Reaction conditions typically involve controlled temperatures and specific catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted furo[2,3-d]pyrimidine derivatives, which have been shown to possess significant biological activities .
Aplicaciones Científicas De Investigación
1,3-Dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential use in the development of new therapeutic agents due to its biological activities.
Industry: Used in the synthesis of materials with specific chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione include:
Furo[2,3-d]pyrimidine-2,4-diones: These compounds share a similar core structure and exhibit comparable biological activities.
Thioxofuro[2,3-d]pyrimidineones: These derivatives have sulfur atoms in place of oxygen, leading to different chemical properties and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the furo[2,3-d]pyrimidine core. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound in scientific research .
Propiedades
IUPAC Name |
1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-9-6(12)5-4(11)3-14-7(5)10(2)8(9)13/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVPPYLSKOGNLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)CO2)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2868531.png)
![(4-(4-chlorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2868532.png)
![(Z)-methyl 2-(6-acetamido-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2868533.png)





![N-cyclohexyl-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2868540.png)
![3-(3-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2868541.png)
